molecular formula C18H13BrClNO2 B4931702 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide

5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide

Cat. No. B4931702
M. Wt: 390.7 g/mol
InChI Key: MAIXCWDKEISKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC) that has been extensively studied for its potential therapeutic applications. In

Scientific Research Applications

5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has been studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and sickle cell disease. In preclinical studies, 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and increase cardiac output (Stasch et al., 2011). In addition, 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has been shown to reduce sickle cell adhesion to endothelial cells, suggesting a potential role in the treatment of sickle cell disease (Zhang et al., 2015).

Mechanism of Action

5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 selectively inhibits sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a critical role in regulating smooth muscle relaxation, platelet aggregation, and vascular tone. By inhibiting sGC, 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 increases the levels of cGMP, leading to vasodilation and improved blood flow (Stasch et al., 2011).
Biochemical and Physiological Effects:
5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has been shown to have potent vasodilatory effects in various animal models, including rats, dogs, and pigs (Stasch et al., 2011). In addition, 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has been shown to reduce inflammation and oxidative stress in animal models of pulmonary hypertension (Evgenov et al., 2011). 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has also been shown to reduce sickle cell adhesion to endothelial cells in vitro (Zhang et al., 2015).

Advantages and Limitations for Lab Experiments

One advantage of 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 is its selectivity for sGC, which reduces the potential for off-target effects. In addition, 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has been shown to have good oral bioavailability and pharmacokinetic properties in various animal models (Stasch et al., 2011). However, one limitation of 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 is its relatively short half-life, which may limit its therapeutic efficacy in some disease states (Lapp et al., 2013).

Future Directions

For 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 include the development of new sGC inhibitors and the exploration of its role in various physiological and pathological processes.

Synthesis Methods

The synthesis of 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 involves several steps, including the reaction of 5-bromo-2-nitrobenzoic acid with 2-amino-5-chlorotoluene to form 5-bromo-2-nitro-N-(5-chloro-2-methylphenyl)benzamide. This intermediate is then treated with furfurylamine to produce 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide. The final compound is obtained as a white powder with a purity of over 99% (Lapp et al., 2013).

properties

IUPAC Name

5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClNO2/c1-11-2-7-14(20)10-15(11)21-18(22)17-9-8-16(23-17)12-3-5-13(19)6-4-12/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIXCWDKEISKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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